
Endovion
Structure
3D Structure
Propriétés
Key on ui mechanism of action |
NS-3728 (Endovion) blocks a certain subtype of chloride ion channels important for cell division, cell migration and the formation of new blood vessels (angiogenesis). |
---|---|
Numéro CAS |
265646-85-3 |
Formule moléculaire |
C16H9BrF6N6O |
Poids moléculaire |
495.18 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[5-bromo-2-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C16H9BrF6N6O/c17-9-1-2-11(13-26-28-29-27-13)12(6-9)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29) |
Clé InChI |
OQRAKHDEGGGWQO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1=CC(=C(C=C1Br)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NNN=N3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NS3728; NS 3728; NS-3728. |
Origine du produit |
United States |
Description
Contextualizing Endovion within Drug Discovery and Development Paradigms
This compound's profile as a modulator of ion channels and kinases positions it within several contemporary drug discovery paradigms. Ion channels are crucial targets in various physiological and pathological processes, making their modulation a significant area of pharmaceutical research. This compound's activity on VRAC, VSOAC, and ANO1 highlights its potential in conditions where these channels play a role. guidetopharmacology.orguni.luuni.lunih.govcenmed.com
More recently, the focus on this compound has shifted towards addressing the critical challenge of drug resistance in cancer therapy. Chemotherapy resistance, often mediated by efflux pumps like ABCG2 and altered kinase activity such as that of SRPK1, significantly limits the effectiveness of many cancer treatments. ctdbase.org By inhibiting SRPK1 and promoting the degradation of ABCG2, this compound offers a potential strategy to circumvent these resistance mechanisms, thereby enhancing the efficacy of co-administered chemotherapeutic agents. ctdbase.org Preclinical data has supported this concept, demonstrating improved outcomes when this compound is used in combination with certain chemotherapy drugs in model systems. fishersci.com
The exploration of this compound for antiviral activity against SARS-CoV-2 also reflects the ongoing effort in drug discovery to identify compounds with broad-spectrum or novel antiviral mechanisms, particularly in response to emerging infectious diseases. probes-drugs.org Its shared structural motif with other compounds active against the virus suggests a potential common mechanism of action in this context. probes-drugs.org
The multifaceted activity of this compound underscores the complexity of chemical biology and the potential for a single compound to exert influence through multiple pathways, which can be both an opportunity and a challenge in drug development.
Table 1: Selected Biological Activity Data for this compound (NS3728)
Activity | Target | Value | Context/Cell Line | Reference |
Inhibition of VRAC | VRAC | IC₅₀ = 460 nM | Assays | |
Inhibition of Red Blood Cell Chloride Conductance | Chloride Channels | IC₅₀ = 0.6 μM | Red Blood Cells | |
Inhibition of Ca²⁺-activated Cl⁻ Current | ANO1 | IC₅₀ = 2.1 μM | At -95 mV | |
Inhibition of Ca²⁺-activated Cl⁻ Current | ANO1 | IC₅₀ = 0.7 μM | At +50 mV | |
Inhibition of Cell Proliferation | Not specified | 10 μM | Capan-1, AsPC-1, BxPC-3 cell lines | uni.lu |
Reduction of Maximal Taurine (B1682933) Rate Constant | VRAC/VSOAC | >90% reduction | Wild-type A2780 cells vs. untreated | uni.lu |
Activity against SARS-CoV-2 | SARS-CoV-2 (cell assay) | EC₅₀ > 64 μM | Calu-3 cells | probes-drugs.org |
Cytotoxicity against SARS-CoV-2 | Calu-3 cells | CC₅₀ > 64 μM | Calu-3 cells | probes-drugs.org |
Note: IC₅₀ values represent the half-maximal inhibitory concentration; EC₅₀ values represent the half-maximal effective concentration; CC₅₀ values represent the half-maximal cytotoxic concentration.
Table 2: Inhibition of Cell Proliferation by this compound (NS3728) at 10 μM
Cell Line | Inhibition (%) |
Capan-1 | 77 ± 26 |
AsPC-1 | 67 ± 9 |
BxPC-3 | 54 ± 8 |
Data derived from a 24-hour incubation period. uni.lu
Historical Perspective of this compound's Research Trajectory and Repurposing Efforts
The research journey of this compound began with its discovery by NeuroSearch. emanresearch.org Initially, the compound was investigated for several potential therapeutic applications, including sickle cell anemia and solid tumors. emanresearch.org Between 2001 and 2002, this compound completed Phase I clinical trials involving 92 subjects. uni.luciteab.com
However, the initial development for these indications was discontinued (B1498344). Development for glioblastoma was halted because supplementary preclinical trials did not support its activity as an anticancer agent in that specific context. emanresearch.org The early studies for sickle cell anemia were also discontinued, reportedly due to higher than anticipated costs for the clinical program. uni.lufishersci.comemanresearch.org
Despite the discontinuation of these initial development paths, the potential of this compound was later recognized in the context of overcoming chemotherapy resistance. Scandion Oncology acquired the compound, referring to it as SCO-101, and initiated repurposing efforts focused on oncology. ctdbase.orgfishersci.com This represents a significant example of drug repurposing, where a compound initially developed for one or more indications is investigated for new therapeutic uses.
Under Scandion Oncology, this compound (SCO-101) has been advanced into clinical trials as an add-on therapy to enhance the effectiveness of chemotherapy in resistant cancers. It is currently being studied in Phase II trials for metastatic colorectal cancer (mCRC) in the CORIST trial and in a Phase Ib trial for inoperable pancreatic cancer in the PANTAX program. ctdbase.orgfishersci.com Preclinical investigations are also underway for its potential in treating chemotherapy resistance in breast cancer (EndoRIST). ctdbase.org This renewed focus leverages this compound's identified mechanisms of action related to drug resistance, offering a new trajectory for a compound with a previously established, albeit discontinued, clinical history. ctdbase.orgfishersci.com
Molecular Mechanisms of Action and Cellular Targets of Endovion
Direct Molecular Interactions and Enzyme Modulation
Endovion has been shown to directly interact with and modulate the activity of several proteins, influencing cellular processes such as volume regulation, ion transport, protein splicing, and drug efflux and metabolism patsnap.com.
Volume Regulated Anion Channel (VRAC) Inhibition
This compound is characterized as a potent inhibitor of Volume Regulated Anion Channels (VRACs), also known as Volume Sensitive Organic Anion Channels (VSOACs) medchemexpress.commedchemexpress.comselleckchem.comcaymanchem.comselleckchem.comselleckchem.comselleck.co.jpmybiosource.com. VRACs are crucial for maintaining cell volume homeostasis and are permeable to various anions, including chloride and organic osmolytes like taurine (B1682933) medchemexpress.comcaymanchem.com. Studies have demonstrated this compound's ability to block these channels, affecting cellular responses related to volume changes medchemexpress.comcaymanchem.com. This compound has been reported to reduce the maximal taurine rate constant by over 90% in cisplatin-sensitive cells compared to untreated control cells medchemexpress.com. It has been found to be a voltage-independent, reversible blocker of VRAC with an IC50 of 0.4 μM, which is notably higher affinity than Tamoxifen (B1202) (IC50 = 2.2 μM) mdpi.com.
Anoctamin-1 (ANO1) Channel Modulation
This compound also acts as an inhibitor of Anoctamin-1 (ANO1), also known as TMEM16A, which is a calcium-activated chloride channel medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.combiochempartner.commybiosource.com. ANO1 channels play roles in various physiological processes, including epithelial fluid transport, smooth muscle contraction, and cell proliferation medchemexpress.com. This compound's modulation of ANO1 contributes to its broader effects on ion channel activity medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.combiochempartner.commybiosource.com. The IC50 against ANO1 has been reported to be 2.1 μM at -95 mV and 0.7 μM at +50 mV, indicating a voltage-dependent inhibition .
Serine/Arginine-Rich Splicing Factor Kinase 1 (SRPK1) Inhibition
This compound has been identified as an inhibitor of Serine/Arginine-Rich Splicing Factor Kinase 1 (SRPK1) patsnap.comresearchgate.netlarvol.comresearchgate.netnih.govnih.govdntb.gov.uaresearchgate.netaging-us.combiorxiv.orgresearchgate.net. SRPK1 is a kinase that phosphorylates serine/arginine-rich (SR) proteins, which are involved in pre-mRNA splicing nih.govdntb.gov.uaaging-us.com. Inhibition of SRPK1 by this compound can affect alternative splicing, potentially influencing the expression of various proteins researchgate.netnih.govnih.govdntb.gov.uaresearchgate.netaging-us.combiorxiv.org. Research indicates that this compound can decrease the phosphorylation levels of different SR proteins nih.govresearchgate.net. For instance, treatment with 25 μM this compound for 4 hours decreased the phosphorylation levels of SR proteins down to 17% in 22RV1 prostate cancer cells nih.govresearchgate.net. This inhibition of SRPK1 promotes transcription elongation and activates the unfolded protein response larvol.comnih.govnih.gov.
ATP-Binding Cassette Subfamily G Member 2 (ABCG2) Modulation
This compound is known to be an inhibitor of ATP-Binding Cassette Subfamily G Member 2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP) patsnap.comlarvol.compatsnap.comresearchgate.netresearchgate.netmedchemexpress.com. ABCG2 is an efflux transporter that pumps various substrates, including many chemotherapy drugs, out of cells, contributing to multidrug resistance (MDR) in cancer patsnap.comlarvol.compatsnap.comresearchgate.net. By inhibiting ABCG2, this compound can increase the intracellular accumulation of chemotherapy agents, thereby enhancing their cytotoxic effects larvol.comresearchgate.netresearchgate.net. Studies have shown that this compound can effectively reverse chemotherapy resistance in models with elevated ABCG2 levels researchgate.net.
UDP-Glucuronosyltransferase 1A1 (UGT1A1) Modulation
This compound also acts as an inhibitor of UDP-Glucuronosyltransferase 1A1 (UGT1A1) patsnap.compatsnap.comresearchgate.netresearchgate.netnih.gov. UGT1A1 is an enzyme involved in the metabolism and detoxification of various substrates, including the active metabolite of the chemotherapy drug irinotecan (B1672180) patsnap.comnih.gov. Inhibition of UGT1A1 by this compound can lead to increased systemic exposure to drugs metabolized by this enzyme researchgate.netresearchgate.netnih.gov. This mechanism is particularly relevant in combination therapies involving drugs like irinotecan, where UGT1A1 activity influences drug clearance and potential toxicity nih.gov. A transient, dose-dependent increase in unconjugated bilirubin (B190676) has been observed, attributed to a reversible inhibition of the UGT1A1 enzyme by this compound researchgate.netresearchgate.net.
LRRC8A Inhibition
Leucine-rich repeat-containing protein 8A (LRRC8A) is an essential subunit of the Volume Regulated Anion Channel (VRAC) patsnap.commedchemexpress.commdpi.com. As this compound is a VRAC inhibitor, its action is intrinsically linked to LRRC8A patsnap.commedchemexpress.commdpi.com. Studies have shown that downregulation or knockout of LRRC8A can affect cellular responses, similar to the effects observed with VRAC inhibitors like this compound patsnap.com. While this compound inhibits VRAC activity which is mediated by LRRC8A-containing channels, some research also specifically mentions this compound's effect on LRRC8A protein expression, showing an increase in LRRC8A protein expression in certain cell lines upon treatment medchemexpress.com. LRRC8A is pivotal for VRAC activity and its role in processes like apoptosis has been investigated patsnap.com.
Compound Names and PubChem CIDs
Compound Name | PubChem CID |
This compound (NS3728, SCO-101) | 10005966 |
Anoctamin-1 (ANO1, TMEM16A) | 122488492 |
Serine/Arginine-Rich Splicing Factor Kinase 1 (SRPK1) | 5600 |
ATP-Binding Cassette Subfamily G Member 2 (ABCG2, BCRP) | 9611 |
UDP-Glucuronosyltransferase 1A1 (UGT1A1) | 7366 |
Leucine-rich repeat-containing protein 8A (LRRC8A, Swell1) | 26047 |
Tamoxifen | 2733526 |
Irinotecan | 60838 |
Cisplatin | 2767 |
Taurine | 1123 |
Data Table: this compound's Inhibitory Activity on VRAC and ANO1
Target | IC50 (μM) | Conditions | Reference |
VRAC | 0.4 | HEK293 cells | caymanchem.commdpi.com |
VRAC | 0.6 | Washed isolated human erythrocytes | caymanchem.com |
ANO1 | 2.1 | at -95 mV | |
ANO1 | 0.7 | at +50 mV | |
CaCC (ELA cells) | ~1.5 | at negative potentials | mdpi.com |
Data Table: Effect of this compound on SR Protein Phosphorylation
Cell Line | This compound Concentration (μM) | Treatment Duration (h) | Phosphorylated SR Proteins (% of control) | Reference |
22RV1 prostate cancer cells | 25 | 4 | decreased down to 17% | nih.govresearchgate.net |
These data highlight this compound's multi-targeted molecular activity, particularly its inhibitory effects on ion channels and enzymes involved in drug resistance and cellular regulation. Further research continues to elucidate the precise mechanisms and implications of these interactions.
Downstream Cellular and Signaling Pathway Perturbations
This compound exerts its effects through modulating various downstream cellular and signaling pathways, primarily by inhibiting key kinases and transporters involved in gene expression regulation and drug disposition.
Elucidation of Alternative Splicing Regulation Mechanisms
This compound has been identified as an inhibitor of the splicing regulatory kinase SRSF protein kinase 1 (SRPK1) nih.govnih.gov. SRPK1 plays a significant role in regulating alternative splicing by phosphorylating SR proteins researchgate.net. Inhibition of SRPK1 can alter the splicing patterns of various transcripts. For example, SRPK1 inhibition is known to switch the splicing of vascular endothelial growth factor (VEGF) mRNA from the pro-angiogenic isoform VEGF165a to the anti-angiogenic isoform VEGF165b researchgate.net. While the full spectrum of alternative splicing events modulated by this compound through SRPK1 inhibition is an area of ongoing research, its effect on SRPK1 suggests a broad impact on cellular processes governed by alternative splicing nih.govnih.govresearchgate.net.
Impact on Gene Transcription Elongation and Unfolded Protein Response Activation
Inhibition of SRPK1 by compounds including this compound has been shown to promote transcription elongation nih.govnih.govresearchgate.net. This suggests that this compound's activity can influence the rate and efficiency at which RNA polymerase II transcribes DNA into RNA. Furthermore, inhibition of SRPK1 transcriptionally activates the unfolded protein response (UPR) nih.govnih.govlarvol.comresearchgate.nethelsinki.fi. The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum mdpi.comnih.govplos.org. Activation of the UPR can influence cell fate, including survival and apoptosis mdpi.com. Additionally, this compound selectively targets cells with CDK12 inactivation nih.govnih.gov. Inactivation of CDK12, a transcription elongation kinase, remodels the transcription machinery and affects gene expression, promoting the transcription of short genes while impairing that of long genes nih.govlarvol.comspringermedizin.debiorxiv.orgnih.gov.
Influence on Cellular Drug Efflux and Resistance Mechanisms
A significant mechanism by which this compound counteracts chemotherapy resistance is through the inhibition of cellular drug efflux pumps ontosight.airesearchgate.netresearchgate.netedisongroup.complos.orgnih.gov. Specifically, this compound is a potent inhibitor of the ATP-Binding Cassette G2 (ABCG2) efflux pump researchgate.netresearchgate.netedisongroup.com. ABCG2 is a transporter protein that actively pumps various drugs out of cells, contributing to multidrug resistance edisongroup.complos.orgnih.gov. By inhibiting ABCG2, this compound can increase the intracellular concentration of chemotherapeutic agents that are substrates for this transporter, thereby restoring sensitivity in resistant cells ontosight.aiedisongroup.com. This compound also inhibits the metabolic liver enzyme UDP glucuronosyltransferase (UGT)1A1, which is involved in the metabolism and detoxification of certain drugs, including irinotecan researchgate.netedisongroup.com. Inhibition of UGT1A1 can lead to increased exposure to the active forms of these drugs researchgate.netedisongroup.com.
Interplay with Cyclin-Dependent Kinase 12 (CDK12) Inactivation Pathways
This compound has demonstrated selective targeting of cells characterized by CDK12 inactivation nih.govnih.govlarvol.comspringermedizin.deresearchgate.netlarvol.com. CDK12 inactivation is observed in a subset of cancers, particularly castration-resistant prostate cancer (CRPC) nih.govnih.govresearchgate.net. Loss of CDK12 promotes the activity of the MYC transcription factor, creating a dependency on the splicing regulatory kinase SRPK1 nih.govnih.govresearchgate.netlarvol.com. This compound, as an SRPK1 inhibitor, exploits this synthetic lethality, selectively impacting cells where CDK12 is inactivated nih.govnih.govresearchgate.net.
Modulation of MYC Oncogenic Signaling Networks
CDK12 inactivation leads to increased MYC activity, and this elevated MYC signaling is dependent on SRPK1 nih.govnih.govhelsinki.firesearchgate.netlarvol.com. High MYC expression is correlated with increased levels of SRPK1 nih.govnih.gov. By inhibiting SRPK1, this compound interferes with this dependency, thereby modulating MYC oncogenic signaling in the context of CDK12 inactivation nih.govnih.govresearchgate.netlarvol.com. This suggests that this compound's effect on MYC signaling is indirect, mediated through its primary target SRPK1 in cells with compromised CDK12 function nih.govnih.gov.
Investigation of PI3K/Akt/mTOR Pathway Interferences
While the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and proliferation, and is often implicated in drug resistance nih.govnih.govmdpi.com, the direct interference of this compound with this specific pathway is not extensively detailed in the available research med-life.cnmedchemexpress.com. Some sources mention the PI3K/Akt/mTOR pathway in the context of general drug resistance mechanisms or as potential targets in cancer therapy nih.govnih.govmdpi.commed-life.cnmedchemexpress.com. However, specific research findings elucidating how this compound directly modulates components of the PI3K/Akt/mTOR pathway were not prominently found in the consulted literature.
This compound: Analysis of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Crosstalk
This article section focuses on the analysis of the interaction and crosstalk between the chemical compound this compound and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
2.2.7. Analysis of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Crosstalk
Based on the currently available scientific literature from the conducted searches, detailed research findings and specific data specifically analyzing the direct crosstalk mechanisms between this compound (also known as NS 3728 or SCO-101) and the various components or sub-pathways of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade are not extensively documented.
Preclinical Efficacy and Therapeutic Potential of Endovion in Disease Models
In Vitro Studies of Cellular Responses and Phenotypes
In vitro studies using various cancer cell lines have been instrumental in understanding Endovion's effects on cellular responses and phenotypes. epo-berlin.comnih.gov These studies often involve assessing cytotoxicity, proliferation, and apoptosis. epo-berlin.com
Efficacy in Cancer Cell Lines, including Drug-Resistant Subpopulations
This compound has shown efficacy in inhibiting the viability of cancer cells. researchgate.net Notably, it has been investigated for its ability to resensitize drug-resistant cancer cells to chemotherapy. In paclitaxel-resistant pancreatic ductal adenocarcinoma (PDAC) cells in vitro, a synergistic effect between this compound and paclitaxel (B517696) was demonstrated. researchgate.net Similarly, this compound has been shown to reduce the viability of irinotecan (B1672180)/SN38 resistant colon cancer cells to a level comparable to that of sensitive (parental) cells. scandiononcology.com These findings suggest that this compound may enhance chemotherapy efficacy in drug-resistant cancer cell lines by inhibiting drug efflux mechanisms and metabolism. larvol.com
Data from in vitro studies on the effect of this compound on cell viability in resistant cell lines:
Cell Line Type | Chemotherapy Agent | This compound Effect | Reference |
Paclitaxel-resistant PDAC | Paclitaxel | Synergistic effect on tumoricidal effects | researchgate.net |
Irinotecan/SN38 resistant Colon Cancer | Irinotecan/SN38 | Reduces viability to the level of sensitive cells | scandiononcology.com |
Reversal of Acquired Chemotherapy Resistance in Cellular Models
This compound's mechanism in reversing drug resistance involves targeting key pathways associated with resistance. It is understood to target two mechanisms: multi-drug resistance and altered drug metabolism. edisongroup.com By inhibiting ABCG2, an efflux pump, this compound can decrease the removal of chemotherapy drugs from the cell. scandiononcology.comedisongroup.compatsnap.com Additionally, inhibition of UGT1A1, an enzyme involved in drug metabolism, can increase the level of chemotherapy drugs in the body. scandiononcology.comedisongroup.compatsnap.com The inhibition of SRPK1 by this compound is also implicated in its ability to resensitize cells to chemotherapy. scandiononcology.comresearchgate.net This dual mechanism of inhibiting drug efflux and altering drug metabolism contributes to the reversal of drug resistance in cellular models. scandiononcology.comedisongroup.com
Modulation of Angiogenesis through Vascular Endothelial Growth Factor (VEGF) Isoform Splicing
This compound has been shown to block a subtype of chloride ion channels important for the formation of new blood vessels (angiogenesis). ncats.io Furthermore, this compound has been identified as an SRPK1 inhibitor. researchgate.net SRPK1 plays a critical role in regulating the splicing of vascular endothelial growth factor A (VEGF-A), a key factor in angiogenesis. researchgate.netnih.govmdpi.com Inhibition of SRPK1, for instance with compounds like SPHINX and SRPIN340, is known to switch VEGF splicing to produce the anti-angiogenic VEGF165b isoform. researchgate.netnih.gov This suggests that this compound, through SRPK1 inhibition, may modulate angiogenesis by influencing the balance between pro-angiogenic and anti-angiogenic VEGF isoforms. researchgate.netnih.govmdpi.com The VEGF-A gene undergoes alternative splicing, producing various isoforms with different effects on angiogenesis; VEGF165a is pro-angiogenic, while VEGF165b is a natural inhibitor of angiogenesis. researchgate.netnih.govmdpi.commdpi.comnih.gov
Mechanisms of Apoptosis Induction and Cell Viability Modulation
This compound influences cell viability and can induce apoptosis. Apoptosis is a highly regulated process crucial for eliminating unwanted or damaged cells and is a key strategy in cancer treatment. researchgate.netmdpi.com While the specific mechanisms of apoptosis induction by this compound are not detailed in the search results, its ability to restore sensitivity to chemotherapy agents that induce apoptosis suggests an indirect role in modulating apoptotic pathways. The inhibition of VRAC (Volume Regulated Anion Channels) by this compound has been shown to attenuate apoptosis induced by certain toxins in specific cell types. selleckchem.compatsnap.com However, in the context of cancer, promoting apoptosis is a therapeutic goal, and this compound's impact on cell viability and its synergistic effects with chemotherapy indicate its potential to modulate cell death pathways in cancer cells. researchgate.netresearchgate.net
In Vivo Investigations in Animal Models
Preclinical efficacy of this compound has also been evaluated in in vivo animal models, which are essential for assessing the potential of drug candidates in a more complex biological setting. scantox.comevotec.comnuvisan.com Xenograft and syngeneic models are commonly used to study anti-tumorigenic effects. nuvisan.com
Anti-tumorigenic Effects in Xenograft and Syngeneic Models (e.g., Pancreatic Ductal Adenocarcinoma, Colorectal Cancer)
This compound has demonstrated anti-tumorigenic effects in preclinical cancer models. ncats.ioncats.ioncats.io In a xenograft model using C6 glioma cells, oral administration of this compound in combination with temozolomide (B1682018) resulted in a significant reduction of growth rate, whereas neither agent alone showed a significant anti-tumor effect. ncats.ioncats.io This suggests a synergistic effect in vivo.
While specific detailed data tables for this compound's in vivo efficacy in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC) xenograft or syngeneic models were not extensively available in the search results, this compound (SCO-101) is currently in clinical trials for colorectal cancer (Phase II) and pancreatic cancer (Phase I/II), which are supported by preclinical data. springer.comlarvol.comnih.gov Studies in paclitaxel-resistant PDAC cells in vitro showed a synergistic effect with paclitaxel, providing a rationale for in vivo investigation in PDAC models. researchgate.net For colorectal cancer, this compound has been investigated in combination with FOLFIRI in a clinical study, implying supporting preclinical evidence in CRC models. edisongroup.com Xenograft models of colorectal cancer have been used to recapitulate in vivo responses to standard-of-care therapy, providing a relevant system for testing compounds like this compound. nih.gov
Synergistic Effects of this compound in Combination with Standard-of-Care Therapies
Preclinical data suggest that this compound can enhance the efficacy of standard anti-cancer therapies scandiononcology.com. One proposed mechanism involves the inhibition of drug efflux pumps, such as ABCG2 (also known as BCRP), and the enzyme UGT1A1 larvol.comedisongroup.com. By inhibiting these mechanisms, this compound may increase the intracellular accumulation of chemotherapy drugs, thereby enhancing their cytotoxic effects larvol.comedisongroup.com.
Studies have demonstrated synergistic effects when this compound is combined with certain chemotherapeutic agents in preclinical models scandiononcology.comresearchgate.netresearchgate.net. For instance, in paclitaxel-resistant pancreatic ductal adenocarcinoma (PDAC) cells in vitro, a synergistic effect between this compound and paclitaxel has been demonstrated researchgate.net. Preclinical mouse model data involving a combination of paclitaxel and SCO-101 (this compound) showed a 63% reduction in tumor volume compared to a 28% reduction with paclitaxel alone edisongroup.com.
Interactive Data Table 1: Preclinical Synergistic Effects of this compound with Paclitaxel
Treatment Group | Tumor Volume Reduction (%) |
Paclitaxel Alone | 28 |
Paclitaxel + this compound (SCO-101) | 63 |
Source: Preclinical mouse model data edisongroup.com.
Another mechanism of action identified for this compound is the inhibition of Serine/Arginine-Rich Splicing Factor Kinase 1 (SRPK1) researchgate.netresearchgate.net. Inhibition of SRPK1 has been shown to promote transcription elongation and transcriptionally activate the unfolded protein response researchgate.net. This mechanism, alongside the inhibition of drug efflux pumps, contributes to this compound's potential in overcoming multidrug resistance (MDR) and enhancing chemotherapy efficacy larvol.comresearchgate.net.
Exploration of this compound's Potential in Immunotherapy Combination Strategies
The potential of combining this compound with immunotherapy strategies is an area of exploration, although detailed preclinical data specifically on this compound and immunotherapy combinations are not extensively highlighted in the provided search results. Generally, combination strategies involving immunotherapy aim to enhance anti-tumor immunity by various mechanisms, including increasing tumor immunogenicity, stimulating dendritic cells, improving cytotoxic T lymphocyte infiltration, or depleting immunosuppressive cells in the tumor microenvironment frontiersin.orgnih.govmdpi.comfrontiersin.org.
While the provided information does not directly detail this compound's interaction with specific immunotherapy agents, its proposed mechanisms of action, such as targeting drug efflux and SRPK1 inhibition, could potentially complement certain immunotherapy approaches by altering the tumor microenvironment or enhancing the effectiveness of immunogenic cell death induced by chemotherapy partners frontiersin.orgnih.govnih.gov. Further preclinical investigations are needed to fully elucidate the potential of this compound in combination with various immunotherapy modalities.
Potential Preclinical Applications in Specific Oncological Contexts
Sensitization to Chemotherapeutic Agents in Preclinical Models
A key preclinical application of this compound is its ability to re-sensitize resistant cancer cells to chemotherapy scandiononcology.comedisongroup.com. This is primarily attributed to its mechanism of inhibiting drug export mechanisms, particularly through the inhibition of ABCG2/BCRP scandiononcology.com. Preclinical studies have shown that this compound can reverse drug resistance in various cancer models and with different chemotherapies scandiononcology.com.
In non-drug-resistant models, cells exhibiting elevated ABCG2 levels displayed chemotherapy resistance that was effectively reversed by co-treatment with SCO-101 (this compound) researchgate.net. This highlights the therapeutic potential of this compound in overcoming MDR by inhibiting drug efflux mechanisms and enhancing chemotherapy efficacy larvol.com.
Interactive Data Table 2: Impact of SCO-101 on Chemosensitivity in Preclinical Models
Cell Line / Model | Chemotherapy Agent | Effect of SCO-101 Combination | Source |
HT29 irinotecan/SN38 resistant colon cancer cells | Irinotecan/SN38 | Viability reduced to sensitive cell level | scandiononcology.com |
Non-drug-resistant cells with high ABCG2 | Various | Reversal of chemotherapy resistance | researchgate.net |
Paclitaxel-resistant PDAC cells | Paclitaxel | Synergistic effect | researchgate.net |
Source: Compiled from search results scandiononcology.comresearchgate.netresearchgate.net.
This compound's inhibition of SRPK1 may also contribute to its chemosensitizing effects by influencing transcriptional processes within cancer cells researchgate.netresearchgate.net.
Role in Overcoming Resistance in Castration-Resistant Prostate Cancer Models
This compound has shown potential in preclinical models of castration-resistant prostate cancer (CRPC), particularly in the context of overcoming resistance mechanisms nih.govmdpi.com. Research indicates that this compound can target SRPK1, which has been identified as a potential therapeutic target in PDAC and recently shown to be targeted by SCO-101 researchgate.net. Furthermore, studies have shown that inactivation of CDK12 can lead to acquired sensitivity to SRPK1 inhibitors nih.gov. This compound has been shown to phenocopy the effects of a known SRPK1 inhibitor on nascent transcription and selectively target cells with CDK12 inactivation researchgate.netnih.gov.
While the precise mechanisms by which this compound overcomes resistance in CRPC models are still being elucidated, its ability to inhibit SRPK1 and impact transcriptional processes, particularly in the context of CDK12 inactivation, suggests a potential role in addressing resistance pathways in this challenging disease setting researchgate.netnih.govmdpi.comnih.gov. Preclinical experiments in CRPC cells have explored the effects of this compound, including its impact on cell viability and nascent transcription, particularly in combination with CDK12 inhibition researchgate.net.
Compound Names and PubChem CIDs
Compound Name | PubChem CID |
This compound | 10005966 |
Paclitaxel | 36314 |
Irinotecan | 60838 |
SN-38 | 65644 |
Gemcitabine (B846) | 61661 |
Nab-paclitaxel | 135621097 |
Enzalutamide | 16036793 |
Abiraterone | 105787 |
Bicalutamide | 2374 |
Niclosamide | 4479 |
Clomipramine | 2759 |
Metformin | 4091 |
Dasatinib | 306150 |
THZ531 | 136104014 |
This compound, also identified as SCO-101 or NS 3728, is a chemical entity undergoing investigation for its prospective utility in cancer therapy, with a particular focus on mitigating chemotherapy resistance ontosight.ai. This compound, under development by Scandion Oncology, is designed to counteract the cellular mechanisms that lead to the development of resistance to therapeutic agents, thereby aiming to reinstate sensitivity and augment treatment effectiveness ontosight.ai. Preclinical studies have been conducted to explore its biological activity and potential applications across various oncological indications larvol.comlarvol.com.
Synergistic Effects of this compound in Combination with Standard-of-Care Therapies
Preclinical evidence suggests that this compound possesses the capacity to enhance the effectiveness of established anti-cancer treatments scandiononcology.com. A proposed mechanism underlying this effect is the inhibition of drug efflux pumps, notably ABCG2 (also recognized as BCRP), and the enzyme UGT1A1 larvol.comedisongroup.com. By impeding these mechanisms, this compound may facilitate an increase in the intracellular concentration of chemotherapeutic agents, consequently amplifying their cytotoxic impact larvol.comedisongroup.com.
Studies have reported synergistic effects when this compound is administered in combination with specific chemotherapeutic agents within preclinical models scandiononcology.comresearchgate.netresearchgate.net. For example, in vitro studies utilizing paclitaxel-resistant pancreatic ductal adenocarcinoma (PDAC) cells have demonstrated a synergistic interaction between this compound and paclitaxel researchgate.net. Data from preclinical mouse models evaluating a combination of paclitaxel and SCO-101 (this compound) indicated a 63% reduction in tumor volume, in contrast to a 28% reduction observed with paclitaxel monotherapy edisongroup.com.
Interactive Data Table 1: Preclinical Synergistic Effects of this compound with Paclitaxel
Treatment Group | Tumor Volume Reduction (%) |
Paclitaxel Alone | 28 |
Paclitaxel + this compound (SCO-101) | 63 |
Source: Preclinical mouse model data edisongroup.com.
An additional mechanism of action identified for this compound is the inhibition of Serine/Arginine-Rich Splicing Factor Kinase 1 (SRPK1) researchgate.netresearchgate.net. Inhibition of SRPK1 has been shown to stimulate transcription elongation and induce the transcriptional activation of the unfolded protein response researchgate.net. This mechanism, in conjunction with the inhibition of drug efflux pumps, contributes to this compound's potential in overcoming multidrug resistance (MDR) and augmenting chemotherapy efficacy larvol.comresearchgate.net.
Exploration of this compound's Potential in Immunotherapy Combination Strategies
The potential for combining this compound with immunotherapy approaches represents an area of ongoing investigation. However, detailed preclinical data specifically addressing combinations of this compound and immunotherapy agents are not extensively presented in the available search results. Generally, combination strategies involving immunotherapy aim to bolster anti-tumor immunity through various mechanisms, including augmenting tumor immunogenicity, stimulating dendritic cells, improving the infiltration of cytotoxic T lymphocytes, or depleting immunosuppressive cell populations within the tumor microenvironment frontiersin.orgnih.govmdpi.comfrontiersin.org.
While the provided information does not directly elaborate on the interaction between this compound and specific immunotherapy agents, its proposed mechanisms of action, such as targeting drug efflux and inhibiting SRPK1, could potentially complement certain immunotherapy strategies by modifying the tumor microenvironment or enhancing the effectiveness of immunogenic cell death induced by partner chemotherapies frontiersin.orgnih.govnih.gov. Further preclinical studies are necessary to fully characterize the potential of this compound in combination with different immunotherapy modalities.
Potential Preclinical Applications in Specific Oncological Contexts
Sensitization to Chemotherapeutic Agents in Preclinical Models
A significant preclinical application of this compound lies in its capacity to re-sensitize chemotherapy-resistant cancer cells scandiononcology.comedisongroup.com. This effect is primarily attributed to its mechanism of inhibiting drug export mechanisms, particularly through the inhibition of ABCG2/BCRP scandiononcology.com. Preclinical studies have indicated that this compound can reverse drug resistance in various cancer models and in combination with different chemotherapeutic agents scandiononcology.com.
In models without inherent drug resistance, cells exhibiting elevated levels of ABCG2 demonstrated chemotherapy resistance that was effectively reversed by co-treatment with SCO-101 (this compound) researchgate.net. This underscores the therapeutic potential of this compound in overcoming MDR by inhibiting drug efflux mechanisms and enhancing the efficacy of chemotherapy larvol.com.
Interactive Data Table 2: Impact of SCO-101 on Chemosensitivity in Preclinical Models
Cell Line / Model | Chemotherapy Agent | Effect of SCO-101 Combination | Source |
HT29 irinotecan/SN38 resistant colon cancer cells | Irinotecan/SN38 | Viability reduced to sensitive cell level | scandiononcology.com |
Non-drug-resistant cells with high ABCG2 | Various | Reversal of chemotherapy resistance | researchgate.net |
Paclitaxel-resistant PDAC cells | Paclitaxel | Synergistic effect | researchgate.net |
Source: Compiled from search results scandiononcology.comresearchgate.netresearchgate.net.
The inhibition of SRPK1 by this compound may also contribute to its chemosensitizing effects by influencing transcriptional processes within cancer cells researchgate.netresearchgate.net.
Role in Overcoming Resistance in Castration-Resistant Prostate Cancer Models
This compound has demonstrated potential in preclinical models of castration-resistant prostate cancer (CRPC), particularly in the context of overcoming resistance mechanisms nih.govmdpi.com. Research suggests that this compound can target SRPK1, which has been identified as a potential therapeutic target in PDAC and recently shown to be inhibited by SCO-101 researchgate.net. Furthermore, studies have indicated that inactivation of CDK12 can lead to acquired sensitivity to SRPK1 inhibitors nih.gov. This compound has been shown to mimic the effects of a known SRPK1 inhibitor on nascent transcription and selectively target cells with CDK12 inactivation researchgate.netnih.gov.
While the precise mechanisms by which this compound overcomes resistance in CRPC models are still being elucidated, its ability to inhibit SRPK1 and influence transcriptional processes, particularly in the context of CDK12 inactivation, suggests a potential role in addressing resistance pathways in this challenging disease setting researchgate.netnih.govmdpi.comnih.gov. Preclinical experiments in CRPC cells have explored the effects of this compound, including its impact on cell viability and nascent transcription, particularly in combination with CDK12 inhibition researchgate.net.
Synthetic Methodologies and Structure Activity Relationship Studies for Endovion and Analogues
Strategies for Endovion Chemical Synthesis and Derivatization
The chemical structure of this compound is 1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea. uni.lutocris.commedkoo.com Acidic di-aryl ureas, such as this compound, have been identified as promising starting points for synthesis medkoo.com. The formation of the central urea (B33335) linkage is a key step in the synthesis of diaryl ureas. Patent literature suggests synthetic methods for related urea compounds involving reactions between isocyanates and amines google.com.
Derivatization strategies for urea-based compounds can involve modifying the core urea scaffold or the substituents on the attached aromatic rings patsnap.comnih.gov. Approaches like "scaffold hopping" have been employed to replace the urea core with potentially less toxic isosteres while aiming to preserve or enhance desired properties patsnap.comnih.gov. The goal of such derivatization is often to improve pharmacological properties or reduce toxicity while maintaining or enhancing biological activity patsnap.comnih.gov.
Exploration of Structure-Activity Relationships (SAR) for Enhanced Biological Activity
Structure-Activity Relationship (SAR) studies for urea-based compounds, including those structurally related to this compound, have highlighted the importance of the urea moiety for biological activity nih.govpatsnap.com. For instance, studies on suramin (B1662206) derivatives, which also contain a urea core, indicated that the core structure and the urea moiety were necessary for high-affinity binding to certain protein targets nih.gov. In the context of FLT3 inhibitors based on a urea scaffold, SAR investigations have focused on the impact of different substituents on the aromatic rings on inhibitory activity nih.gov.
Target/Activity | This compound IC50 | Reference |
Volume-Regulated Anion Channel (VRAC) Blockade | 460 nM | tocris.commedkoo.com |
ANO1 Inhibition (-95 mV) | 2.1 µM | tocris.com |
ANO1 Inhibition (+50 mV) | 0.7 µM | tocris.com |
Red Blood Cell Chloride Conductance Blockade | 0.6 μM | tocris.com |
SRPK1 Inhibition | Activity Confirmed | researchgate.net |
ABCG2 Inhibition | Activity Confirmed | anglonordiclifescience.com |
UGT1A1 Inhibition | Activity Confirmed | anglonordiclifescience.com |
Development and Preclinical Evaluation of Related Analogues (e.g., SCO-201)
The development of analogues related to this compound is an ongoing area of research aimed at identifying compounds with improved efficacy or reduced toxicity. SCO-201 is one such analogue that has undergone preclinical evaluation investtech.comscandiononcology.commfn.sebiostock.se. SCO-201 is described as a pyrazolo[3,4-d]pyrimidine derivative researchgate.net.
Preclinical studies have indicated that SCO-201 is a specific and potent compound capable of reversing multidrug resistance mediated by ABCG2/BCRP biostock.seresearchgate.net. In vitro experiments demonstrated that SCO-201 could reverse resistance to SN-38, an active metabolite of irinotecan (B1672180), in cancer cell lines, including those with ectopic expression of BCRP researchgate.net. These studies also showed that SCO-201 inhibits BCRP, supported by dye efflux assays, bidirectional transport assays, and ATPase assays researchgate.net. In silico analyses suggest that SCO-201 competes with SN-38 for the drug-binding site on BCRP researchgate.net.
Further preclinical development of SCO-201 has included plans for GLP animal studies to assess potential toxic effects on normal tissues and to determine the types of cancer against which SCO-201 would be most active scandiononcology.com. SCO-201 is being developed for potential use in solid tumors and HIV anglonordiclifescience.cominvesttech.com. These preclinical evaluations are crucial steps in determining the potential of SCO-201 as a therapeutic agent.
Advanced Research Methodologies and Future Directions in Endovion Studies
Advanced Molecular and Cellular Biology Techniques for Mechanistic Elucidation
Understanding the precise molecular and cellular interactions of Endovion is critical for its development. Advanced techniques in molecular and cellular biology provide powerful tools for dissecting its effects on protein activity, gene expression, and cellular function.
High-Resolution Western Blotting for Protein Phosphorylation Profiling
Western blotting is a fundamental technique used to detect specific proteins in a sample. High-resolution Western blotting, particularly when focused on post-translational modifications like phosphorylation, is invaluable for understanding how this compound affects cellular signaling pathways. Research on this compound has utilized Western blotting to assess its impact on protein phosphorylation. Notably, studies have shown that this compound treatment leads to a decrease in the phosphorylation levels of Serine/Arginine-Rich Splicing Factor (SR) proteins nih.govresearchgate.net. This finding is significant because SRPK1, a known target of this compound, is responsible for phosphorylating SR proteins, which are crucial for mRNA splicing nih.gov.
Protein Target | This compound Concentration | Treatment Duration | Observed Effect on Phosphorylation | Reference |
SR proteins | 25 μM | 4 hours | Decreased phosphorylation | nih.govresearchgate.net |
STING, p-IRF3, p-TBK1 | Not specified | Not specified | Decreased protein levels | nih.gov |
Table 1: Effects of this compound on Protein Phosphorylation and Levels as Assessed by Western Blotting
These results, obtained through Western blotting, provide direct evidence of this compound's influence on key proteins involved in splicing and potentially other cellular processes. Further high-resolution Western blotting experiments could profile the phosphorylation status of a wider range of proteins in different cellular contexts to build a more comprehensive picture of this compound's signaling network modulation.
Genetic Manipulation via Gene Knockdown (siRNA) and Gene Knockout (CRISPR/Cas9) Systems
Genetic manipulation techniques, such as siRNA-mediated gene knockdown and CRISPR/Cas9-mediated gene knockout, are essential for determining the functional significance of this compound's targets and associated pathways. These methods allow researchers to reduce or eliminate the expression of specific genes to observe the resulting phenotypic changes and validate the role of these genes in this compound's activity.
In the context of this compound research, genetic manipulation has been employed to investigate its interaction with targets like SRPK1 and to explore synthetic lethality. For instance, studies have shown that genetically decreasing the levels of SRPK1 can sensitize prostate cancer cells to this compound nih.gov. Furthermore, CRISPR/Cas9 and siRNA technologies have been used in research exploring pathways related to CDK12 inactivation and MYC signaling, which are relevant to understanding the cellular dependencies that this compound might exploit researchgate.netresearchgate.netresearchgate.net. Applying these techniques to systematically ablate or reduce the expression of suspected this compound targets and related proteins can definitively establish their involvement in this compound's mechanism of action and identify potential biomarkers for sensitivity or resistance.
Global Gene Expression Profiling and Pathway Analysis (e.g., Gene Set Enrichment Analysis)
Global gene expression profiling techniques, such as RNA sequencing or microarrays, provide a comprehensive view of transcriptional changes induced by this compound treatment. Analyzing these large datasets using computational methods like Gene Set Enrichment Analysis (GSEA) helps to identify affected biological pathways and understand the broader cellular response.
Gene expression profiling and pathway analysis have been utilized in studies related to the mechanisms influenced by this compound, particularly in the context of CDK12 inactivation and its impact on MYC signaling and SRPK1 dependence nih.govlarvol.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. GSEA, for example, has revealed how inhibition of CDK12 activity promotes MYC signaling in an SRPK1-dependent manner, providing a framework for understanding how this compound, as an SRPK1 inhibitor, might exert its effects in specific cellular contexts nih.govresearchgate.net. Future studies could directly apply these techniques to cells treated with this compound to identify novel transcriptional signatures and pathways affected by the compound, potentially uncovering new therapeutic opportunities or mechanisms of resistance.
Utilization of Advanced Cellular Models and Patient-Derived Organoids/Explants
Traditional two-dimensional cell cultures have been instrumental in initial this compound research. However, advanced cellular models, including three-dimensional (3D) cultures, co-culture systems, and patient-derived organoids or explants, offer more physiologically relevant platforms for studying this compound's efficacy and mechanisms. These models better recapitulate the complexity of human tissues and tumors, including cell-cell interactions, the tumor microenvironment, and cellular heterogeneity.
This compound research has already incorporated advanced cellular models, such as castration-resistant prostate cancer (CRPC) cell lines, which are crucial for studying drug resistance in prostate cancer nih.govresearchgate.net. Furthermore, patient-derived organoids have been utilized in studies investigating related pathways, indicating their potential for this compound research researchgate.netresearchgate.net. Utilizing patient-derived organoids or explants allows for the evaluation of this compound's activity in a context that closely mimics the patient's tumor, providing more predictive preclinical data and facilitating the development of personalized treatment strategies.
Computational and Structural Biology Approaches
Computational and structural biology play a vital role in understanding how this compound interacts with its targets at the molecular level and in the identification of potential new targets or improved compounds.
Virtual Screening and Identification of Allosteric Binding Pockets
Computational techniques, such as virtual screening and molecular docking, are powerful tools for predicting how small molecules like this compound bind to proteins and for identifying potential binding sites, including allosteric pockets. Allosteric sites are distinct from the active site of an enzyme but can modulate its activity upon ligand binding. Identifying and targeting allosteric pockets offers opportunities for developing highly selective modulators with potentially different pharmacological properties compared to active-site inhibitors.
While direct studies detailing the virtual screening of this compound to identify its binding to specific allosteric pockets were not extensively found, the search results highlight the application of virtual screening techniques in related research, such as the identification of allosteric inhibitors for SARS-CoV-2 RNA-dependent RNA polymerase patsnap.comnih.govresearchgate.net. This compound was mentioned in one such study, although its activity was limited in that specific context nih.gov. The principle of using in silico models like molecular docking to assess the interaction of compounds like this compound with biological targets has been noted in the context of evaluating its impact on drug retention by interacting with transporters like ABCG2 researchgate.net. Future directions in this compound research could involve applying advanced computational approaches, including molecular dynamics simulations and free energy calculations, to precisely characterize the binding of this compound to its known targets (SRPK1, ABCG2, VRAC/ANO1) and to computationally screen for potential allosteric binding sites on these or other relevant proteins. This could lead to the design of modified this compound analogs with improved specificity or efficacy or the identification of novel targets modulated by this compound through allosteric mechanisms.
Structural Elucidation of this compound-Target Interactions (e.g., X-ray Crystallography, Cryo-EM)
Structural biology techniques such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are crucial for elucidating the precise interactions between this compound and its target proteins, such as anion channels. X-ray crystallography determines the atomic and molecular structure of a crystal by measuring the diffraction pattern of X-rays passing through it, providing a three-dimensional picture of electron densities and revealing atomic positions and bonding . Cryo-EM, on the other hand, involves imaging vitrified samples and reconstructing 3D structures from multiple images, particularly useful for large macromolecular complexes that are difficult to crystallize helmholtz-hzi.denih.govresearchgate.net. These methods can provide detailed insights into the binding pose of this compound within its target site, the specific residues involved in the interaction, and the conformational changes induced upon binding. While no specific structural data for this compound bound to its targets using these techniques were found in the search results, these methodologies are standard in structural biology for understanding drug-target interactions at an atomic level helmholtz-hzi.denih.govresearchgate.netnih.gov. Complementary use of both techniques can provide a more complete understanding of structural dynamics and interactions nih.govnih.gov.
Interdisciplinary Research Frameworks and Collaborative Opportunities
Investigating the multifaceted actions of this compound necessitates interdisciplinary approaches, integrating expertise from various scientific domains.
Integration of Chemical Biology and Medicinal Chemistry Disciplines
Chemical biology and medicinal chemistry are intrinsically linked disciplines essential for understanding and developing compounds like this compound. Chemical biology employs chemical tools and approaches to probe and manipulate biological systems to answer fundamental questions about biological functions, such as protein activity and interactions ucsf.eduefmc.infotue.nlutexas.edu. Medicinal chemistry focuses on the design, synthesis, and optimization of small molecules to selectively bind to target proteins and modulate their activity for therapeutic purposes ucsf.eduefmc.info. The integration of these fields allows for the rational design of this compound analogs with improved potency, selectivity, or desired pharmacological properties, based on the biological insights gained from chemical biology studies ucsf.eduefmc.infoutexas.edu. This collaborative framework is vital for target validation and the development of novel therapeutic strategies nih.gov.
Application of Systems Biology and Omics Approaches for Comprehensive Understanding
Systems biology and omics approaches provide a holistic framework for understanding the impact of this compound on complex biological systems. Systems biology integrates data from various levels of biological organization, while omics technologies (e.g., genomics, transcriptomics, proteomics, metabolomics) generate large-scale datasets on the complete set of genes, transcripts, proteins, or metabolites in a biological system frontiersin.orgmdpi.comnih.govresearchgate.netfrontiersin.org. Applying these approaches can reveal how this compound affects entire biological networks and pathways, beyond its primary target. For instance, transcriptomics can map changes in gene expression, proteomics can identify altered protein levels and modifications, and metabolomics can highlight shifts in metabolic profiles frontiersin.orgnih.govfrontiersin.org. Integrated multi-omics analysis, combined with computational modeling, can help decipher the complex molecular mechanisms underlying this compound's effects and identify potential biomarkers or compensatory pathways frontiersin.orgmdpi.comnih.govfrontiersin.org.
Unanswered Questions and Emerging Research Avenues
Despite advancements, several key questions regarding this compound's biological activities remain, opening avenues for future research.
Comprehensive Mapping of this compound's Impact on the Transcriptional Landscape
While some studies may touch upon gene expression changes, a comprehensive mapping of this compound's impact on the entire transcriptional landscape is an emerging research area. This involves using advanced transcriptomic techniques, such as RNA sequencing, to identify all genes whose expression is significantly altered by this compound treatment under various conditions frontiersin.orgnih.govfrontiersin.org. Understanding how this compound modulates transcription factors and gene regulatory networks can provide deeper insights into its mechanism of action and potential downstream effects nih.govspringermedizin.denih.govresearchgate.net. For example, one study indicated that this compound can phenocopy the effects of an SRPK1 inhibitor on nascent transcription and selectively target cells with CDK12 inactivation, suggesting an influence on transcriptional processes researchgate.netresearchgate.net. Further research is needed for a complete understanding of these complex transcriptional modulations.
Expansion of Preclinical Disease Models to Explore Broader Therapeutic Utility
Preclinical investigations into the chemical compound this compound (also known as SCO-101 or NS-3728) have expanded beyond initial areas of inquiry to explore its potential broader therapeutic utility, particularly in the context of overcoming drug resistance in various disease models. While initially investigated for sickle cell anemia, development in this area was discontinued (B1498344) nih.govfishersci.cafishersci.camims.com. Subsequent research has primarily focused on its application in oncology, leveraging its mechanism as a chloride channel blocker, specifically targeting volume-regulated anion channels (VRAC) and potentially Anoctamin-1 (ANO1) channels nih.govfishersci.camims.com. This compound has also been identified as an inhibitor of Serine/Arginine-Rich Splicing Factor Kinase 1 (SRPK1) and drug efflux pumps like ABCG2, mechanisms relevant to cancer cell proliferation, migration, and drug resistance wikidata.orgwikidata.org.
Studies have demonstrated this compound's efficacy in various preclinical cancer models. For instance, in C6 glioma cell models, oral administration of NS-3728 (this compound) in combination with temozolomide (B1682018) resulted in a significant reduction in growth rate, whereas neither agent alone showed a significant anti-tumor effect nih.gov. This highlights the potential for this compound as an add-on therapy to enhance the activity of existing chemotherapies.
Further preclinical evidence supports this compound's ability to resensitize taxane-resistant cancer cells wikidata.orgnih.gov. In in vitro studies using paclitaxel-resistant pancreatic ductal adenocarcinoma (PDAC) cells, a synergistic effect was observed between SCO-101 (this compound) and paclitaxel (B517696) wikipedia.org. Mouse model data presented at the British Association for Cancer Research demonstrated that a combination of paclitaxel and SCO-101 resulted in a 63% reduction in tumor volume compared to control, while paclitaxel alone achieved a 28% reduction wikipedia.org. These findings support the rationale for combining SCO-101 with regimens like nab-paclitaxel and gemcitabine (B846) in pancreatic cancer wikipedia.org.
Preclinical models have also explored this compound's potential to revert chemo-resistance to other agents, including topoisomerase I inhibitors and the antiestrogens tamoxifen (B1202) and fulvestrant (B1683766) wikidata.org. The proposed mechanisms for this include the inhibition of drug efflux pumps, such as ABCG2, and the inhibition of SRPK1, leading to increased intracellular accumulation and cytotoxicity of the co-administered drugs wikidata.orgwikidata.org. Studies have shown that inhibition of ABCG2 by SCO-101 enhances chemotherapy efficacy in cancer models hznu.edu.cn. This compound has been shown to phenocopy the effects of the SRPK1 inhibitor SRPIN340 on nascent transcription and selectively target cells with CDK12 inactivation in preclinical settings wikidata.orgwikipedia.org.
Beyond cancer, the role of VRAC, a target of this compound, in cardiovascular diseases has been explored in preclinical models. VRAC activity is implicated in myocardial injury, ischemic preconditioning, and apoptosis, contributing to conditions such as cardiac hypertrophy, atrial fibrillation, and vascular remodeling during hypertension fishersci.ca. While this compound was found to be a potent VRAC blocker in HEK293 cells with an IC50 of 0.4 µM, it also exhibited off-target effects on calcium-activated Cl- channels in ELA cells with an estimated IC50 of around 1.5 µM nih.govfishersci.ca. Preclinical studies in a canine model of congestive heart failure indicated a volume-sensitive, outward-recirculating Cl- current in hypertrophic cardiomyocytes that was continuously activated fishersci.ca. The upregulation of LRRC8A, a component of VRAC, in cardiac fibrosis following myocardial infarction in mice, and the amelioration of fibrosis and ventricular dysfunction upon cardiac-specific LRRC8A knockdown, suggest VRAC as a potential therapeutic target in cardiovascular disease, an area where this compound's activity could be further explored in relevant preclinical models fishersci.ca.
Future directions in preclinical this compound research involve the expansion into additional disease models and the further investigation of combination therapies. Studies are underway to evaluate SCO-101 in double combination with chemotherapy and immunotherapy in preclinical oncology settings wikipedia.org. This represents a natural progression for exploring the compound's utility, particularly in cancers where immune checkpoint inhibitors are standard in later lines of treatment wikipedia.org.
Preclinical Findings of this compound in Select Disease Models
Disease Model | This compound (SCO-101/NS-3728) Treatment | Combination Therapy (if applicable) | Key Finding | Source |
C6 Glioma (xenograft/subcutaneous air sac rat) | Oral NS-3728 (40 mg/kg/day) | Temozolomide (25 mg/kg/day) | Significant reduction in tumor growth rate with combination, but not monotherapy. | nih.gov |
Paclitaxel-resistant PDAC cells (in vitro) | SCO-101 | Paclitaxel | Synergistic effect on cell viability. | wikipedia.org |
Mouse tumor model | SCO-101 | Paclitaxel | 63% reduction in tumor volume with combination vs. control; 28% with paclitaxel alone. | wikipedia.org |
HEK293 cells | This compound | None | Inhibited VRAC current with an IC50 of 0.40 µM. | nih.govfishersci.ca |
ELA cells | This compound | None | Inhibited calcium-activated Cl- channels with an estimated IC50 of ~1.5 µM at negative potentials. | fishersci.ca |
CRPC cells (in vitro) | This compound (50 μM) | THZ531 (100 nM) | Prevented CDK12-inhibition-induced adaptive response; this compound phenocopies SRPK1 inhibitor effects. | wikidata.orgwikipedia.org |
Triple-negative breast cancer cells | SCO-101 | Docetaxel | Promising pharmacodynamic model of synergistic interaction in docetaxel-resistant cells. | mims.com |
Further preclinical studies are evaluating SCO-201, another oral efflux pump inhibitor from the same research platform, in solid tumor models, suggesting a broader pipeline of compounds targeting resistance mechanisms wikipedia.org. The continued exploration of this compound and related compounds in diverse preclinical models is crucial for fully understanding their therapeutic potential and identifying the most promising indications and combination strategies for future clinical development.
Q & A
Q. What are the primary mechanisms of action of Endovion in modulating anion channels, and how do these mechanisms influence experimental outcomes?
this compound (NS3728) is a potent inhibitor of Volume Regulated Anion Channels (VRAC/VSOAC) and ANO1 (Calcium-Activated Chloride Channel 1). Its mechanism involves binding to channel subunits, disrupting ion flux, and altering cellular volume regulation. For example, in VRAC inhibition, this compound reduces chloride efflux under hypoosmotic conditions, which is critical in studies of cell swelling and apoptosis . Researchers should validate channel specificity using control inhibitors (e.g., NS1652 for VRAC) and measure intracellular chloride concentrations via fluorescence-based assays (e.g., MQAE dye) .
Q. How can researchers determine the optimal concentration range of this compound for in vitro studies while avoiding cytotoxicity?
Solubility and dose-response curves are essential. This compound’s solubility varies by solvent (e.g., 10 mM in DMSO, 5 mM in ethanol) . Start with low concentrations (1–10 µM) and titrate using viability assays (MTT or Calcein-AM). For VRAC inhibition, EC₅₀ values range between 5–20 µM depending on cell type . Always include vehicle controls to isolate solvent effects .
Q. What are the key selectivity considerations when using this compound to distinguish between VRAC, ANO1, and other chloride channels?
Cross-reactivity with other channels (e.g., CFTR) must be ruled out. Use pharmacological controls:
- ANO1: Inhibit with T16A(inh)-C01 .
- VRAC: Compare results with NS1652 or siRNA-mediated knockdown .
- CFTR: Validate using GlyH-101 . Combine patch-clamp electrophysiology and qPCR to confirm channel expression .
Advanced Research Questions
Q. How should researchers design experiments to address conflicting data on this compound’s role in cytokine modulation (e.g., TNFα vs. IL6)?
Conflicting cytokine data (e.g., elevated IL6 but stable TNFα in OxyHb+this compound treatments) may arise from cell-type-specific signaling or secondary pathways . To resolve this:
Q. What methodologies are recommended for in vivo pharmacokinetic studies of this compound, particularly in neuroinflammatory models?
Use interspecies dose conversion tables (e.g., mouse-to-human BSA scaling) . Monitor plasma half-life via LC-MS/MS and blood-brain barrier penetration using brain homogenate analysis. For neuroinflammation models (e.g., subarachnoid hemorrhage), combine this compound with intracerebroventricular delivery to ensure target engagement, and validate efficacy through STING/p-TBK1 Western blotting .
Q. How can researchers resolve contradictions in this compound’s effects on cGAMP-STING signaling pathways?
this compound’s dual role in VRAC inhibition and cGAMP modulation requires careful dissection:
- Measure extracellular cGAMP via ELISA and intracellular levels using immunofluorescence .
- Compare wild-type vs. STING-knockout models to isolate VRAC-dependent effects.
- Use time-course experiments to distinguish primary (channel inhibition) vs. secondary (signaling feedback) outcomes .
Q. What statistical approaches are most robust for analyzing dose-dependent effects of this compound in high-variability assays (e.g., patch-clamp)?
- Apply non-linear regression for EC₅₀/IC₅₀ calculations (e.g., GraphPad Prism).
- Use mixed-effects models to account for batch variability in electrophysiology .
- For small-sample studies (e.g., animal models), employ permutation tests to reduce false positives .
Q. How can researchers optimize combinatorial studies with this compound and other ion channel inhibitors (e.g., NMD670) without inducing synergistic toxicity?
- Use factorial design experiments to test all inhibitor combinations .
- Monitor toxicity via real-time impedance sensing (e.g., xCELLigence) and apoptosis markers (Annexin V/PI) .
- Prioritize inhibitors with non-overlapping targets (e.g., NMD670 for ClC-1) to minimize off-target effects .
Methodological Resources
- Dose Conversion Tables : Adjust this compound concentrations across species using body surface area (BSA) metrics .
- Data Reprodubility : Pre-register protocols (e.g., OSF) and share raw electrophysiology datasets via repositories like Zenodo .
- Ethical Compliance : For in vivo work, adhere to NIH or EU Directive 86/609/EEC guidelines, including IACUC approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.